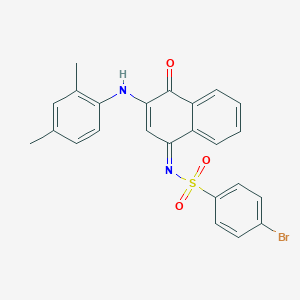![molecular formula C20H22N2O4S B285126 Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate, also known as EICT, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiophene-based molecules, which are known for their diverse biological activities. EICT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to induce the expression of pro-apoptotic genes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a key role in cancer invasion and metastasis.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is relatively easy to synthesize and purify, making it a cost-effective candidate for drug development. However, one of the limitations of using Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is its potential toxicity, as studies have shown that high doses of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can cause liver and kidney damage in animals.
将来の方向性
There are several future directions for the research on Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate. One potential direction is to investigate the use of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate in combination with other anti-inflammatory and anti-cancer drugs, in order to enhance their therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate, in order to identify potential targets for drug development. Finally, more research is needed to investigate the safety and toxicity of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate in humans, in order to determine its potential as a therapeutic agent.
合成法
The synthesis of Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate involves the reaction of 2-isopropylphenol with ethyl cyanoacetate in the presence of a base catalyst, followed by the addition of thiophene-2-carboxylic acid chloride and N-(tert-butoxycarbonyl)-glycine. The resulting product is then purified using column chromatography to obtain pure Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate.
科学的研究の応用
Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
分子式 |
C20H22N2O4S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
ethyl 4-cyano-3-methyl-5-[[2-(2-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-5-25-20(24)18-13(4)15(10-21)19(27-18)22-17(23)11-26-16-9-7-6-8-14(16)12(2)3/h6-9,12H,5,11H2,1-4H3,(H,22,23) |
InChIキー |
ORXUXZYTVUVMGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2C(C)C)C#N)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2C(C)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)





![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)